molecular formula C11H14O2 B6248028 2,2-dimethyl-3-(phenoxymethyl)oxirane CAS No. 79457-61-7

2,2-dimethyl-3-(phenoxymethyl)oxirane

Cat. No.: B6248028
CAS No.: 79457-61-7
M. Wt: 178.2
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Description

2,2-Dimethyl-3-(phenoxymethyl)oxirane is an organic compound with the molecular formula C({11})H({14})O(_{2}) It is characterized by an oxirane ring (a three-membered cyclic ether) substituted with a phenoxymethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Epoxidation of Alkenes: : One common method to synthesize 2,2-dimethyl-3-(phenoxymethyl)oxirane involves the epoxidation of alkenes. This can be achieved by reacting 2,2-dimethyl-3-(phenoxymethyl)propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane ring.

  • Cyclization Reactions: : Another synthetic route involves the cyclization of appropriate precursors. For instance, the reaction of 2,2-dimethyl-3-(phenoxymethyl)propanol with a base like sodium hydride (NaH) can induce intramolecular cyclization to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. Catalysts like titanium silicalite-1 (TS-1) can be employed to enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2,2-Dimethyl-3-(phenoxymethyl)oxirane can undergo oxidation reactions to form various products. For example, oxidation with hydrogen peroxide (H(_2)O(_2)) in the presence of a catalyst can yield diols.

  • Reduction: : Reduction of the oxirane ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH(_4)), resulting in the formation of alcohols.

  • Substitution: : The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, thiols, and halides. For instance, reaction with ammonia (NH(_3)) can produce amino alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H(_2)O(_2)), catalysts like TS-1, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH(_4)), anhydrous conditions.

    Substitution: Ammonia (NH(_3)), thiols, halides, typically under mild heating.

Major Products

    Oxidation: Diols.

    Reduction: Alcohols.

    Substitution: Amino alcohols, thiol-substituted alcohols, halohydrins.

Scientific Research Applications

2,2-Dimethyl-3-(phenoxymethyl)oxirane has diverse applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.

  • Biology: : In biological research, it can be used to modify biomolecules, such as proteins and nucleic acids, through epoxide ring-opening reactions, facilitating the study of biochemical pathways and interactions.

  • Medicine: : The compound’s derivatives are explored for their potential pharmacological properties. For example, amino alcohol derivatives may exhibit biological activity and are investigated for therapeutic applications.

  • Industry: : In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-dimethyl-3-(phenoxymethyl)oxirane exerts its effects involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify the structure of target molecules, thereby altering their chemical and biological properties.

Molecular Targets and Pathways

    Nucleophilic Attack: The oxirane ring is a target for nucleophilic attack, resulting in the formation of various substituted products.

    Enzyme Inhibition: In biological systems, the compound or its derivatives may inhibit enzymes by reacting with nucleophilic residues in the active site, thereby affecting enzymatic activity.

Comparison with Similar Compounds

2,2-Dimethyl-3-(phenoxymethyl)oxirane can be compared with other oxirane derivatives:

    2,3-Epoxypropylbenzene: Similar to this compound but lacks the dimethyl substitution, resulting in different reactivity and applications.

    2,2-Dimethyl-3-(methoxymethyl)oxirane:

    2,2-Dimethyl-3-(chloromethyl)oxirane: The presence of a chloromethyl group makes this compound more reactive towards nucleophiles compared to the phenoxymethyl derivative.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The phenoxymethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

79457-61-7

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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